
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole carboxamide family. It was first synthesized in 2012 by a team of researchers at Pfizer. NM-2201 has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications.
作用機序
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a wide range of physiological processes. Activation of these receptors by N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of the drug.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models, as well as reduce inflammation and anxiety. Additionally, N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One advantage of using N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea in lab experiments is its potency. It has been shown to be more potent than other synthetic cannabinoids, which allows for smaller doses to be used in experiments. Additionally, N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one limitation of using N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea in lab experiments is its potential for abuse. Due to its psychoactive effects, it must be handled with care and kept in a secure location.
将来の方向性
There are several future directions for research on N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the long-term effects of N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea on the brain and body. Finally, there is a need for more research on the potential for abuse and addiction associated with N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea, as well as its potential for use as a recreational drug.
In conclusion, N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. While there are advantages to using N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea in lab experiments, it must be handled with care due to its potential for abuse. There are several future directions for research on N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea, including its potential use in the treatment of neurological disorders and further investigation of its long-term effects on the brain and body.
合成法
The synthesis of N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea involves the reaction of 2-bromo-4-methylphenyl isocyanate with cyclohexylamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is then purified through a series of filtration and recrystallization steps. The yield of N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea is typically around 50%.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
特性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-7-8-13(12(15)9-10)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXUVLFUNZOIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)
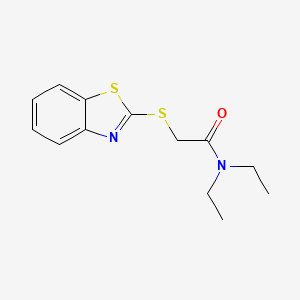

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)

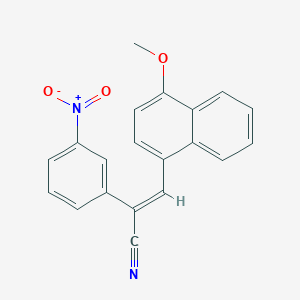
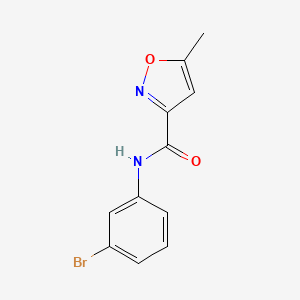

![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
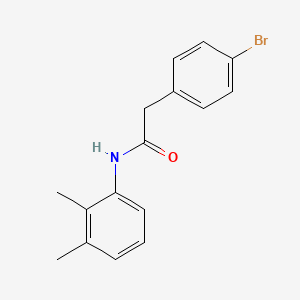
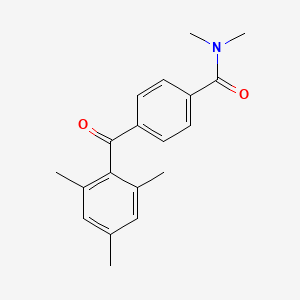
![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)
